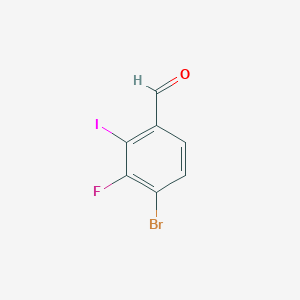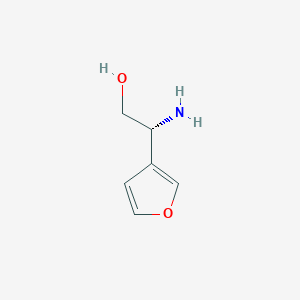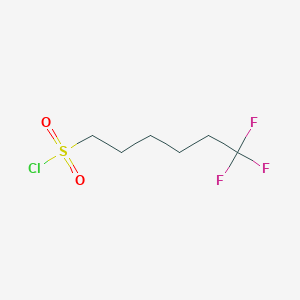
4-Bromo-3-fluoro-2-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrFIO. It is a compound of interest in organic synthesis due to its unique combination of bromine, fluorine, and iodine substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a suitable benzaldehyde derivative, followed by selective bromination, fluorination, and iodination steps. Each halogenation step requires specific reagents and conditions to ensure the correct substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the halogen atoms can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: 4-Bromo-3-fluoro-2-iodobenzoic acid.
Reduction: 4-Bromo-3-fluoro-2-iodobenzyl alcohol.
Substitution: 4-Azido-3-fluoro-2-iodobenzaldehyde.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-iodobenzaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of molecular probes and imaging agents.
Medicine: Intermediate in the synthesis of potential therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophilic aromatic compound, participating in various substitution and addition reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluoro-3-iodobenzaldehyde
- 4-Bromo-3-fluoro-2-chlorobenzaldehyde
- 4-Bromo-3-fluoro-2-methylbenzaldehyde
Comparison: 4-Bromo-3-fluoro-2-iodobenzaldehyde is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities and is particularly useful in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C7H3BrFIO |
|---|---|
Poids moléculaire |
328.90 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H |
Clé InChI |
ILBZFXWPHIYERZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)



![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)


![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
